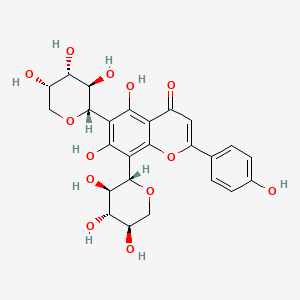
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
説明
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside is a natural flavanone compound . It is a type of flavonoid and is sourced from the whole plants of Viola yedoensis . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C25H26O13 . Its molecular weight is 534.47 g/mol . The chemical name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .科学的研究の応用
Identification and Structural Analysis
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside has been identified as a component of various plants, indicating its widespread presence in nature. For instance, it was isolated from Viola yedoensis MAKINO alongside other flavone C-glycosides, highlighting its role in the plant's chemical profile. The structures of these compounds were determined using spectroscopic methods, suggesting a complex biosynthesis pathway and potential bioactivity related to plant defense mechanisms or human health (Xie et al., 2003).
Pharmacological Potential
The presence of this compound in plants like Mallotus apelta and its isolation along with other compounds suggests an interest in its pharmacological activities. Although no cytotoxic activities were observed in human prostate cancer (PC-3) and human breast cancer (MCF-7) cells in one study, the ongoing research into its effects may uncover specific health benefits or therapeutic applications (Anh et al., 2022).
Biochemical Characterization
The biochemical characterization and identification of apigenin glycosides in various plants underline the importance of understanding the metabolic pathways and potential health benefits of these compounds. Studies focusing on the isolation and structural elucidation of such compounds are fundamental for further pharmacological research. For example, the isolation of apigenin glycosides from Tetrastigma hemsleyanum and Machilus konishii provides a basis for investigating their biological activities and potential benefits (Dong et al., 2002; Lin & Lee, 2014).
Nutritional and Health Implications
The identification and study of this compound in dietary sources such as Citrus aurantifolia leaves point to potential health benefits associated with its consumption. The compound's presence in a hydroalcoholic extract used as a nutritional supplement suggests its significance in diet and health, warranting further investigation into its antiplatelet and other health-promoting activities (Piccinelli et al., 2008).
Antiviral Research
Research into the antiviral activity of flavone C-glycosides, including this compound, against respiratory syncytial virus (RSV) underscores the potential of natural products in developing new therapeutic agents. The exploration of these compounds' mechanisms of action could lead to novel treatments for viral infections, highlighting the importance of natural compounds in drug discovery (Wang et al., 2012).
生化学分析
Biochemical Properties
It is known to be a flavanone compound , which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its classification as a flavanone compound , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17-,18-,21+,22+,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNKZYMYPZDAI-KOLVQPCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



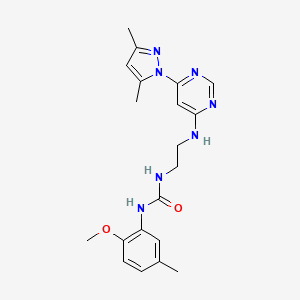
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)
![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)

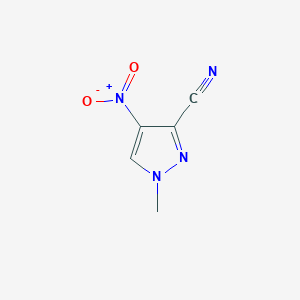
![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)
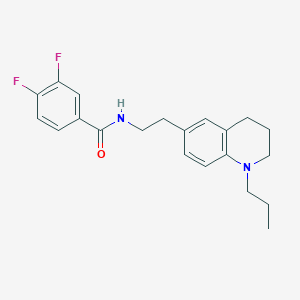
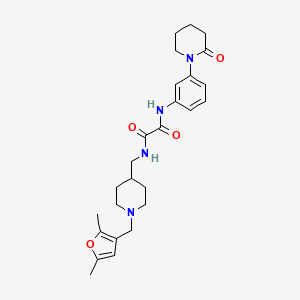
![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)
![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)
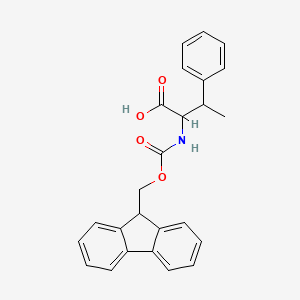


![3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689129.png)